

# clinical trial data for PAI-1 inhibitors similar to TM5275

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |  |
|----------------------|---------------|-----------|--|--|--|--|
| Compound Name:       | TM5275 sodium |           |  |  |  |  |
| Cat. No.:            | B10764144     | Get Quote |  |  |  |  |

An Essential Guide to PAI-1 Inhibitors in Clinical Development: A Comparative Analysis

Researchers, scientists, and professionals in drug development are keenly observing the progression of Plasminogen Activator Inhibitor-1 (PAI-1) inhibitors as potential therapeutic agents for a range of diseases, including thrombotic events, fibrotic disorders, and cancer. PAI-1, a key regulator of the fibrinolytic system, is a serine protease inhibitor that blocks the activity of tissue-type and urokinase-type plasminogen activators. Elevated levels of PAI-1 are associated with poor prognosis in various cancers and contribute to the pathology of cardiovascular and fibrotic diseases. This guide provides a comparative analysis of clinical trial data for PAI-1 inhibitors similar to TM5275, a novel oral PAI-1 inhibitor.

### **Comparative Analysis of PAI-1 Inhibitors**

The landscape of PAI-1 inhibitors in clinical development is diverse, with several molecules progressing through different phases of clinical trials. This section provides a quantitative comparison of key inhibitors, including the preclinical candidate TM5275, its successor TM5614, the early-generation inhibitor Tiplaxtinin (PAI-039), and emerging candidates MDI-2517 and ACT001.

#### **Quantitative Data Summary**



| Inhibitor                 | Development<br>Stage             | IC50                | Key Clinical<br>Trial Findings                                                                                                                                              | Adverse<br>Events                                                                                                                        |
|---------------------------|----------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| TM5275                    | Preclinical                      | 6.95 μM[ <b>1</b> ] | Preclinical data shows antithrombotic and anti-fibrotic effects.[1][2] In nonhuman primates, it did not prolong bleeding time.[3]                                           | Not extensively studied in humans.                                                                                                       |
| TM5614                    | Phase II/III                     | Not Available       | Melanoma (Phase II, with nivolumab): ORR: 25.9%; Median PFS: 25 weeks; Median OS: 39 weeks.[4] CML (Phase II, with TKI): Cumulative MR4.5 incidence by 12 months: 33.3%.[5] | Melanoma: Grade 3 or higher AEs: 7.7- 10.2%, including liver dysfunction. [4] CML: Well- tolerated with no reported bleeding events. [5] |
| Tiplaxtinin (PAI-<br>039) | Terminated in<br>Clinical Trials | 2.7 μM[6]           | Unsuccessful in human clinical trials due to an unfavorable riskbenefit ratio and the need for tight dose control to avoid bleeding disorders.[7]                           | Bleeding<br>disorders.[7]                                                                                                                |
| MDI-2517                  | Phase I                          | Not Available       | Currently in a single ascending                                                                                                                                             | Data not yet available.                                                                                                                  |



|        |            |               | dose trial in healthy volunteers to assess safety, tolerability, pharmacokinetic s, and pharmacodynami cs.[8][9]                                                              |                                                                    |
|--------|------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| ACT001 | Phase I/Ib | Not Available | Advanced Solid Tumors (Phase I): Well-tolerated with a plasma half-life of ~3-4 hours.[4][10] Preliminary anti- tumor activity observed in malignant glioma patients.[10][11] | No dose-limiting toxicities or drug-related SAEs observed.[10][11] |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the process of clinical evaluation for PAI-1 inhibitors, the following diagrams are provided.





Click to download full resolution via product page

Caption: PAI-1 signaling pathway and mechanism of inhibition.





Click to download full resolution via product page

Caption: General workflow of a clinical trial for PAI-1 inhibitors.

### **Detailed Experimental Protocols**

A summary of the methodologies for key clinical trials of PAI-1 inhibitors is provided below.

#### TM5614 in Advanced Melanoma (Phase II)

Study Design: This was a multicenter, open-label, single-arm, Phase II clinical trial.



- Patient Population: Patients with advanced, unresectable malignant melanoma who were refractory to anti-PD-1 antibody treatment.[9]
- Methodology: Patients received nivolumab 480 mg intravenously every 4 weeks.
   Concurrently, TM5614 was administered orally at a dose of 120 mg once daily for the first 4 weeks, followed by 180 mg once daily for the next 4 weeks.[9]
- Primary Endpoint: The primary endpoint was the overall response rate (ORR) after 8 weeks of combination therapy.[9]

#### TM5614 in Chronic Myeloid Leukemia (Phase II)

- Study Design: A Phase II clinical trial investigating the combination of TM5614 with a tyrosine kinase inhibitor (TKI).[5]
- Patient Population: Patients with chronic phase Chronic Myeloid Leukemia (CML) who had been treated with a stable daily dose of a TKI for at least one year and had achieved a major molecular response (MMR) but not MR4.5.[5]
- Methodology: Patients continued their stable TKI dose and began treatment with TM5614.[5]
- Primary Endpoint: The primary objective was the cumulative incidence of patient progression from MMR/MR4 to MR4.5 by 12 months.[5]

#### **MDI-2517** in Healthy Volunteers (Phase I)

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose Phase
   I clinical study.[8]
- Participant Population: Up to 48 healthy participants.
- Methodology: Participants receive a single oral dose of MDI-2517 or a placebo. The study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of MDI-2517.[8]
- Primary Endpoint: Assessment of the safety and tolerability of MDI-2517.[8]

#### **ACT001** in Advanced Solid Tumors (Phase I)



- Study Design: A first-in-human, dose-escalation Phase I clinical trial using a standard 3+3 design.[4][10]
- Patient Population: Adult patients with advanced solid tumors, including recurrent glioblastoma, with an ECOG performance status of 0-1 and satisfactory organ function.[10]
   [11]
- Methodology: ACT001 was administered orally twice daily (BID) at escalating dose levels (100 mg, 200 mg, 400 mg, 600 mg, 900 mg, and 1200 mg BID) until intolerance or disease progression.[11] Tumor responses were assessed using RANO criteria.[11]
- Endpoints: The primary endpoints were safety and tolerability, and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[4][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 dose-escalation study of ACT001 in patients with recurrent glioblastoma and other advanced solid tumors. ASCO [asco.org]
- 5. MDI-2517 by MDI Therapeutics for Systemic Sclerosis (Scleroderma): Likelihood of Approval [pharmaceutical-technology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tiplasinin Wikipedia [en.wikipedia.org]



- 8. mditherapeutics.com [mditherapeutics.com]
- 9. sclerodermanews.com [sclerodermanews.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [clinical trial data for PAI-1 inhibitors similar to TM5275].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10764144#clinical-trial-data-for-pai-1-inhibitors-similar-to-tm5275]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com